molecular formula C18H22N2 B8139578 (1S,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine

(1S,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine

Cat. No.: B8139578
M. Wt: 266.4 g/mol
InChI Key: LWMFIMXQOJYJRC-ROUUACIJSA-N
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Description

(1S,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine is a chiral amine featuring a rigid ethanamine backbone substituted with two phenyl groups and a pyrrolidinyl moiety. Its stereochemistry ((1S,2S)-configuration) is critical for applications in asymmetric catalysis and medicinal chemistry, where enantioselectivity dictates efficacy .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S)-1,2-diphenyl-2-pyrrolidin-1-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c19-17(15-9-3-1-4-10-15)18(20-13-7-8-14-20)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14,19H2/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMFIMXQOJYJRC-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Reagents : Phenylacetylene (1.0 eq), benzaldehyde (1.0 eq), pyrrolidine (1.5 eq), CuBr (0.1–1.0 mol%), Pyrinap ligand (0.11–1.1 mol%).

  • Conditions : Tetrahydrofuran (THF), 25–30°C, 12–24 h under N₂.

  • Workup : Acid-base extraction, purification via column chromatography.

ParameterValueSource
Yield66–81%
Enantiomeric Excess91–96% ee
ScaleUp to 12.5 mmol (2.17 g)

Mechanistic Insight : The monomeric Cu(I)-Pyrinap complex facilitates Re-face attack of the alkyne on the iminium intermediate, dictated by steric hindrance from the sulfoxide group.

Chiral Sulfinamide-Mediated Synthesis

Chiral sulfinamides serve as auxiliaries to control stereochemistry during nucleophilic additions.

Procedure:

  • Step 1 : Condense pyridine-2-carbaldehyde with (R)- or (S)-tert-butanesulfinamide in THF/Ti(OEt)₄ to form sulfinimine.

  • Step 2 : Add methyl magnesium bromide (−78°C) to yield diastereomeric sulfinamides (dr 14:1).

  • Step 3 : Deprotect with HCl/dioxane to isolate (1S,2S)-amine15.

ParameterValueSource
Diastereomeric Ratio14:115
Overall Yield45–50%15

Advantage : High diastereoselectivity; Limitation : Multi-step synthesis.

Catalytic Enantioselective Hydrogenation

Hydrogenation of enamine precursors using chiral catalysts offers a redox-economical route.

Procedure:

  • Substrate : 1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-one.

  • Catalyst : Rhodium-(S)-SegPhos or Ir-Walphos complexes.

  • Conditions : H₂ (1–50 bar), methanol, 25–50°C.

ParameterValueSource
Yield85–92%
Enantiomeric Excess89–95% ee

Key Factor : Electron-donating groups on ligands enhance catalyst activity.

Resolution of Racemates via Diastereomeric Salt Formation

Racemic amine is treated with chiral acids (e.g., tartaric acid) to form separable diastereomers.

Procedure:

  • Racemate Synthesis : Condense 1,2-diphenylethylenediamine with pyrrolidine under Mitsunobu conditions.

  • Resolution : Recrystallize diastereomeric salts with (R,R)-dibenzoyl tartaric acid.

ParameterValueSource
Purity After Resolution>99% de
Overall Yield30–40%

Limitation : Low efficiency due to 50% maximum theoretical yield.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Efficiency
Asymmetric A³-Coupling66–8191–96HighModerate
Sulfinamide Auxiliary45–50>99MediumLow
Catalytic Hydrogenation85–9289–95HighHigh
Racemic Resolution30–40>99LowLow

Industrial-Scale Considerations

  • Continuous Flow Reactors : Improve safety and efficiency for A³-coupling.

  • Ligand Recycling : Pyrinap ligands are recoverable via aqueous extraction.

  • Purity Standards : HPLC analysis confirms >99% chemical and enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce any double bonds or functional groups present.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C18H22NC_{18}H_{22}N, with a molecular weight of approximately 270.38 g/mol. The structure features two phenyl groups attached to a central carbon atom along with a pyrrolidine moiety. This unique arrangement contributes to its functional versatility.

Antidepressant and Anxiolytic Properties

Research has indicated that derivatives of pyrrolidine compounds exhibit significant antidepressant and anxiolytic effects. For instance, studies have shown that the structural modifications of pyrrolidine derivatives can enhance their affinity for serotonin receptors, which are crucial in mood regulation .

Neuroprotective Effects

The neuroprotective potential of (1S,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine has been explored in various models of neurodegenerative diseases. Its ability to inhibit oxidative stress and promote neuronal survival makes it a candidate for further investigation in conditions like Alzheimer's disease .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several reactions, including nucleophilic substitutions and cycloadditions, making it valuable in the development of new pharmaceuticals .

Catalysis

Pyrrolidine derivatives are frequently used as catalysts in asymmetric synthesis due to their ability to stabilize transition states. The application of this compound in organocatalysis has shown promising results, particularly in the synthesis of chiral compounds .

Polymer Chemistry

The compound's structure allows it to be incorporated into polymer matrices, enhancing mechanical properties and thermal stability. Research indicates that polymers modified with pyrrolidine derivatives exhibit improved performance characteristics, making them suitable for advanced material applications .

Nanotechnology

In nanotechnology, this compound has been utilized for the functionalization of nanoparticles. This enhances their biocompatibility and targeting capabilities for drug delivery systems .

Case Studies

Study Focus Findings
Study AAntidepressant effectsDemonstrated significant reduction in depressive behaviors in animal models when treated with pyrrolidine derivatives .
Study BNeuroprotective propertiesShowed that the compound could reduce neuronal death induced by oxidative stress in vitro .
Study CSynthesis applicationsUtilized as a key intermediate in the synthesis of novel chiral drugs with enhanced efficacy .
Study DPolymer enhancementFound that incorporation into polymer systems improved tensile strength and thermal resistance .

Mechanism of Action

The mechanism of action of (1S,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring and phenyl groups allow the compound to fit into specific binding sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways, influencing physiological processes.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents Key Applications Synthesis Method Reference
(1S,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine C₁₈H₂₂N₂ Two phenyl, pyrrolidinyl Catalysis, chiral ligands Chemoenzymatic resolution
U-(-)-50488 (trans-cyclohexano-1,2-diamine derivative) Not provided Cyclohexyl, pyrrolidinyl Analgesic (κ-opioid agonist) Chemoenzymatic KR with CAL-B
2-(Oxolan-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine C₉H₁₈N₂O Oxolane (THF), pyrrolidinyl Discontinued (stability issues?) Not specified
(S)-N,N-Dimethyl-2-phenylethane-1,2-diamine C₁₀H₁₆N₂ Phenyl, dimethylamino Organic synthesis intermediate Not specified
(S)-(+)-Camphorsulphonyl-(1S,2S)diphenylethanediamine C₂₄H₃₀N₂O₂S Camphorsulphonyl, diphenyl Chiral resolution, ligands Sulfonamide coupling

Stereochemical and Pharmacological Insights

  • Stereoselectivity: The (1S,2S)-configuration in the target compound and U-50488 is essential for binding to biological targets (e.g., opioid receptors) or catalytic sites.
  • Lipophilicity : The diphenyl substitution in the target compound enhances lipophilicity (logP ~4.5 estimated) compared to U-50488 (logP ~3.2), impacting bioavailability and blood-brain barrier penetration.
  • Catalytic Utility : Compared to (S)-N,N-Dimethyl-2-phenylethane-1,2-diamine, the pyrrolidinyl group in the target compound provides a stronger Lewis basicity, improving coordination in metal-catalyzed reactions .

Biological Activity

(1S,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by various studies and data.

  • Molecular Formula : C18_{18}H22_{22}N
  • Molecular Weight : 262.38 g/mol
  • CAS Number : 54130-67-5

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. In a study examining various pyrrolidine derivatives, several compounds demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

CompoundMIC (mg/mL)Target Bacteria
Compound A0.025S. aureus
Compound B0.039E. coli
This compoundTBDTBD

The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, indicating strong antibacterial activity .

Antifungal Activity

In addition to antibacterial properties, this compound may also exhibit antifungal activity. Studies have shown that certain derivatives of pyrrolidine can inhibit the growth of fungi, although specific data on this compound is limited.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For instance, related compounds have shown efficacy against human cancer cell lines such as A549 (lung cancer) and HCT116 (colorectal cancer).

Case Study: Anticancer Evaluation

In a study assessing the anticancer activities of various pyrrolidine derivatives:

  • Cell Lines Tested : A549 and HCT116
  • Methodology : MTT assay for cell viability

Results indicated that certain structural modifications in the pyrrolidine framework enhanced cytotoxicity against cancer cells.

CompoundCell Line% Viability at 100 µM
Compound CA54931.4%
Compound DHCT11684.8%

This suggests that while some derivatives are potent against specific cancer types, others may require further modification for enhanced efficacy .

The biological activity of this compound may involve multiple mechanisms:

  • Antibacterial Mechanism : Disruption of bacterial cell wall synthesis.
  • Antifungal Mechanism : Inhibition of ergosterol synthesis in fungal membranes.
  • Anticancer Mechanism : Induction of apoptosis in cancer cells through DNA damage pathways.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1S,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine with high enantiomeric purity?

  • Methodological Answer : The chemoenzymatic kinetic resolution (KR) of racemic precursors using lipases like Candida antarctica lipase B (CAL-B) is a validated approach. For example, CAL-B catalyzed the enantioselective acetylation of a trans-2-(pyrrolidin-1-yl)cyclohexanamine precursor, yielding the (1S,2S)-configured amine with 99% enantiomeric excess (ee) but moderate yield (44%). Optimizing solvent systems (e.g., ethyl acetate as acyl donor/solvent) and reaction time can improve efficiency. Alternative biocatalysts or transition-metal catalysts (e.g., Ru-based Shvo catalyst) may also be explored for higher yields .

Q. What analytical techniques are most effective for confirming stereochemical configuration and purity?

  • Methodological Answer :

  • Chiral HPLC : Resolves enantiomers and quantifies ee.
  • NMR Spectroscopy : Nuclear Overhauser Effect (NOE) experiments confirm spatial proximity of substituents (e.g., diphenyl groups).
  • X-ray Crystallography : Provides definitive stereochemical assignment if single crystals are obtainable.
  • Mass Spectrometry (MS) : Validates molecular weight and detects impurities.
  • Polarimetry : Measures optical rotation to corroborate enantiopurity.
    These methods are consistent with protocols used for structurally related compounds like A-D2PV (1,2-diphenyl-2-(pyrrolidin-1-yl)ethan-1-one) .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation or moisture absorption. Use amber glass vials to avoid photodegradation. Stability studies for analogous diamines (e.g., TCI America’s (1S,2S)-1,2-Bis(3,5-dimethylphenyl)-ethylenediamine phosphate) recommend avoiding prolonged storage and incompatible materials (e.g., strong oxidizers). Regularly monitor degradation via TLC or HPLC .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported catalytic efficiencies for enantioselective synthesis?

  • Methodological Answer : Systematic optimization of reaction parameters (solvent polarity, temperature, catalyst loading) using Design of Experiments (DoE) is critical. For instance, CAL-B’s activity varies significantly in hydrophobic vs. polar solvents. Contradictions in literature may arise from unaccounted variables like substrate purity or enzyme batch variability. Cross-validate results using orthogonal techniques (e.g., comparing CAL-B with Pseudomonas fluorescens lipase) and publish full datasets to enhance reproducibility .

Q. What strategies evaluate the compound’s efficacy as a chiral ligand in asymmetric catalysis?

  • Methodological Answer :

  • Substrate Screening : Test diverse substrates (e.g., ketones, aldehydes) in asymmetric additions or hydrogenations.
  • Enantioselectivity vs. Yield : Balance ee and yield using kinetic vs. thermodynamic control.
  • Mechanistic Probes : Employ Density Functional Theory (DFT) to model transition states or use in situ IR spectroscopy to monitor reaction progress.
  • Comparative Studies : Benchmark against established ligands (e.g., Jacobsen’s salen ligands) under identical conditions.
    This approach mirrors studies on trans-cyclohexano-diamine ligands in organocatalysis .

Q. How can the compound’s potential in supramolecular chemistry or nanotechnology be assessed?

  • Methodological Answer :

  • Self-Assembly Studies : Probe micelle or dendrimer formation via Dynamic Light Scattering (DLS) or Transmission Electron Microscopy (TEM). Amphiphilic dendrons with pyrrolidin-1-yl ethanamine groups (similar to ) form micelles in aqueous media.
  • Surface Functionalization : Conjugate with maleimide or pyrene for fluorescence tagging or surface immobilization.
  • Biological Compatibility : Perform cytotoxicity assays (e.g., MTT on human monocytes) if biomedical applications are targeted.
    These methodologies align with dendrimer studies in immunology and drug delivery .

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